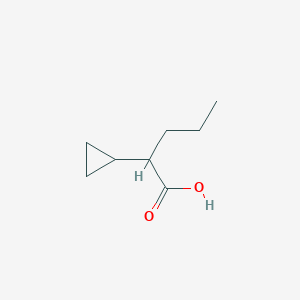
2-Cyclopropylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylpentanoic acid is an organic compound characterized by a cyclopropyl group attached to a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropylpentanoic acid can be achieved through several methods. One common approach involves the hydrolysis of cyclopropyl cyanide, which is then followed by the addition of water and subsequent heating . Another method includes the Favorskii rearrangement, where cyclopropyl ketones are converted into the corresponding carboxylic acids .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the industrial-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the cyclopropyl group to a more oxidized state, often using reagents like potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: This compound can undergo substitution reactions, where the cyclopropyl group is replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cyclopropyl ketones or aldehydes.
Reduction: Cyclopropyl alcohols.
Substitution: Cyclopropyl halides.
Scientific Research Applications
2-Cyclopropylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Cyclopropylpentanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the regulation of inflammatory responses and microbial growth .
Comparison with Similar Compounds
2-Propylpentanoic acid (Valproic acid): Known for its use as an anticonvulsant and mood stabilizer.
Cyclopropanecarboxylic acid: Used in organic synthesis and as a precursor for various chemical reactions.
Uniqueness: 2-Cyclopropylpentanoic acid stands out due to its unique cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature makes it a valuable compound for research and industrial applications, offering advantages in terms of reactivity and potential therapeutic benefits.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-cyclopropylpentanoic acid |
InChI |
InChI=1S/C8H14O2/c1-2-3-7(8(9)10)6-4-5-6/h6-7H,2-5H2,1H3,(H,9,10) |
InChI Key |
BAXHQKADZZPFNR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1CC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl (6-oxa-2-azaspiro[3.4]octan-8-yl)carbamate](/img/structure/B12978525.png)


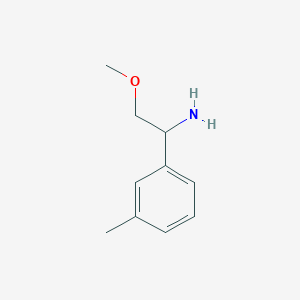
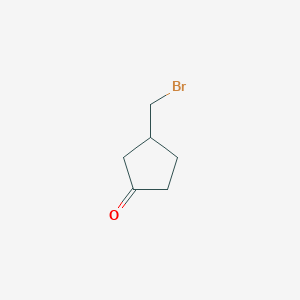
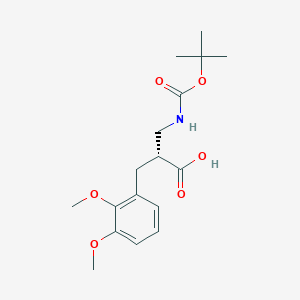
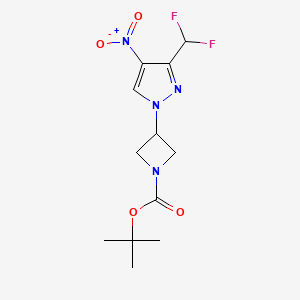


![3-Bromo-2-(trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B12978580.png)


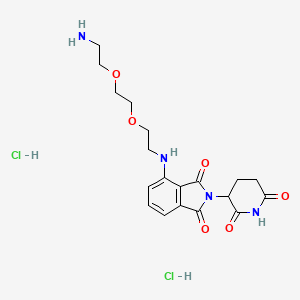
![6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B12978598.png)
